molecular formula C24H19N3O3S B2671234 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 1105245-01-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2671234
CAS No.: 1105245-01-9
M. Wt: 429.49
InChI Key: KIWLSGRFYSSRFF-PKNBQFBNSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Novel Derivatives: Research has explored the synthesis of various derivatives through reactions involving related chemical structures, showcasing the compound's utility in creating new chemical entities with potential applications in medicinal chemistry and material science. Studies detail the synthesis of isoxazole, imidazo[1,2‐a]pyridine, imidazo[1,2‐a]pyrimidine, and benz‐1,2,4‐triazine derivatives, indicating a wide range of chemical reactivity and potential for generating novel compounds with unique properties (Abdelhamid, Negm, & Abdeen, 1988).

Material Science Applications

  • Electrochromic Materials: Derivatives related to the compound have been investigated for their electrochromic properties, important for applications in smart windows, displays, and low-energy consumption devices. For instance, thiadiazolo[3,4-c]pyridine, a structural analog, has been used to develop fast-switching green donor-acceptor-type electrochromic polymers with low bandgap, showcasing the potential of similar compounds in electrochromic applications (Ming et al., 2015).

Biological Activity

  • Antimicrobial and Antiviral Activities: Related chemical structures have been evaluated for their biological activities, including antimicrobial and antiviral effects. For example, novel pyrido[2,1-b]benzothiazole derivatives demonstrated significant fluorescence and were tested for antimicrobial and antiviral activities, revealing potential as bioactive compounds (Azzam, Elgemeie, & Osman, 2020).

Polymer Science

  • Polymer Synthesis: The compound's analogs have been utilized in the controlled radical polymerization processes, such as the reversible addition−fragmentation chain transfer (RAFT) polymerization, to produce polymers with specific functional properties, highlighting its utility in the development of advanced materials with tailored properties (Mori, Sutoh, & Endo, 2005).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-16-5-4-7-21-23(16)26-24(31-21)27(14-18-6-2-3-12-25-18)22(28)11-9-17-8-10-19-20(13-17)30-15-29-19/h2-13H,14-15H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWLSGRFYSSRFF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.